molecular formula C16H15NO3 B3899644 4-(3,4-DIMETHYLBENZAMIDO)BENZOIC ACID

4-(3,4-DIMETHYLBENZAMIDO)BENZOIC ACID

Cat. No.: B3899644
M. Wt: 269.29 g/mol
InChI Key: POUMGZWATATDRY-UHFFFAOYSA-N
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Description

4-(3,4-Dimethylbenzamido)benzoic acid is a benzoic acid derivative featuring a 3,4-dimethyl-substituted benzamide group at the para position of the benzoic acid core. This compound is of interest in medicinal and materials chemistry due to its structural hybridity, combining aromatic carboxylic acid and amide functionalities.

Properties

IUPAC Name

4-[(3,4-dimethylbenzoyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-10-3-4-13(9-11(10)2)15(18)17-14-7-5-12(6-8-14)16(19)20/h3-9H,1-2H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POUMGZWATATDRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-DIMETHYLBENZAMIDO)BENZOIC ACID typically involves the condensation of 3,4-dimethylbenzoic acid with an appropriate amine under specific reaction conditions. One common method is the direct condensation of benzoic acids and amines in the presence of a catalyst, such as diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4), under ultrasonic irradiation . This method is advantageous due to its high efficiency, mild reaction conditions, and eco-friendly nature.

Industrial Production Methods

Industrial production of benzamide derivatives, including this compound, often involves similar condensation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the recovery and reuse of catalysts are crucial for cost-effective and sustainable industrial processes.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-DIMETHYLBENZAMIDO)BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzamide group to an amine or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the benzene ring.

Scientific Research Applications

4-(3,4-DIMETHYLBENZAMIDO)BENZOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,4-DIMETHYLBENZAMIDO)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. For example, it may inhibit microbial growth by interfering with essential metabolic pathways or exert antioxidant effects by scavenging free radicals .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(3,4-dimethylbenzamido)benzoic acid with key analogs, focusing on structural features, physicochemical properties, and biological activity.

Table 1: Structural and Functional Comparison

Compound Substituents Key Functional Groups Reported Applications/Activities
This compound 3,4-dimethylbenzamido at C4 of benzoic acid Carboxylic acid, amide Limited direct data (inference from analogs)
4-Hydroxybenzoic acid Hydroxyl at C4 of benzoic acid Carboxylic acid, hydroxyl Antioxidant, preservative, R&D
Caffeic acid 3,4-dihydroxyphenylacrylic acid Carboxylic acid, catechol Antioxidant, anti-inflammatory
Benzoic acid Unsubstituted benzoic acid Carboxylic acid Food preservative, pharmaceutical excipient

Key Observations:

Lipophilicity and Solubility :

  • The 3,4-dimethylbenzamido group in the target compound likely increases lipophilicity compared to hydroxylated analogs like 4-hydroxybenzoic acid or caffeic acid. This may reduce aqueous solubility but enhance membrane permeability .
  • In contrast, hydroxyl groups in 4-hydroxybenzoic acid and caffeic acid improve hydrogen-bonding capacity, favoring solubility in polar solvents .

Biological Activity: 4-Hydroxybenzoic acid and caffeic acid exhibit antioxidant properties due to phenolic hydroxyl groups, which scavenge free radicals (, Table 2).

Synthetic Utility :

  • Caffeic acid serves as a precursor for bioactive derivatives (e.g., chlorogenic acid), while 4-hydroxybenzoic acid is a common intermediate in preservative synthesis. The dimethylbenzamido group in the target compound could act as a steric hindrance modulator in catalysis or binding studies .

Research Findings and Data Gaps

Crystallographic and Computational Tools:

For example, programs like ORTEP-3 () could model its steric interactions, and WinGX () might assist in refining its crystal lattice parameters.

Antioxidant Data (Hypothetical Inference):

Using 4-hydroxybenzoic acid as a benchmark (, Table 2), the target compound’s lack of hydroxyl groups would likely reduce its radical-scavenging capacity. For instance, caffeic acid’s 3,4-dihydroxy configuration achieves ~3x higher antioxidant activity than monohydroxy analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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